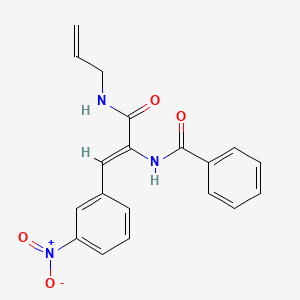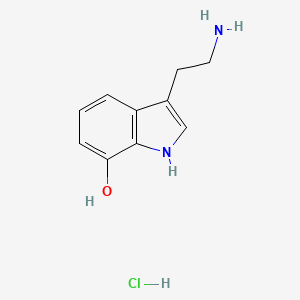
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride" is a derivative of indole, a heterocyclic structure with a wide range of applications in pharmaceuticals and organic synthesis. The presence of an aminoethyl group at the third position and a hydroxyl group at the seventh position on the indole ring, along with the hydrochloride salt form, suggests potential for bioactivity and solubility in biological systems .
Synthesis Analysis
The synthesis of aminoethyl-indole derivatives can be achieved through various methods. One approach involves the conversion of cyanoindoles to formylindoles, followed by condensation with nitroalkanes and subsequent reduction to yield the aminoalkyl-indoles . Another method includes the condensation of acetyl-hydroxy-indoline with chloroacetyl chloride, leading to indoline derivatives with an aminoethyl side chain . Additionally, multicomponent reactions in aqueous micellar medium have been used to synthesize related indole compounds, indicating the versatility of indole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with the potential for various functional groups to be attached to the indole core. For instance, the crystal structure of a related compound, 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, has been determined, revealing an orthorhombic space group and the presence of hydrogen bonding, which contributes to the stability of the crystal lattice . This suggests that the molecular structure of "3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride" would also exhibit specific geometric and electronic characteristics conducive to forming stable crystalline forms.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. For example, 2-substituted indoles can react with phenylhydrazine to yield aminophenylpyrazoles or 3-aminoindoles, depending on the substituent size . Additionally, reactions involving Rh-catalyzed C-S/N-C coupling have been used to synthesize 2-amino-3-(arylthio)indoles, demonstrating the reactivity of the indole nucleus towards catalytic transformations . These reactions highlight the reactivity of the indole ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their functional groups and molecular structure. The presence of an aminoethyl group and a hydroxyl group, as well as the hydrochloride salt form, would affect the compound's solubility, acidity, and basicity. Ionic liquids based on hydroxyethylamines and indolylsulfanylacetic acids have been synthesized, indicating that indole derivatives can form salts with distinct physical properties . The solubility in water and organic solvents, melting point, and stability of "3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride" would be key parameters to consider in its application and handling .
Scientific Research Applications
Synthesis and Chemical Reactions
- "3-(2-Aminoethyl)-1H-indol-7-ol; hydrochloride" and related compounds play a crucial role in the development of new synthetic methodologies. For example, the study by Dave and Warnhoff (1976) demonstrates the reactivity of 2-alkyl indoles with phenylhydrazine to yield o-aminophenylpyrazoles or 3-aminoindoles based on the substituent size, showcasing the versatility of indole derivatives in synthetic chemistry (Dave & Warnhoff, 1976).
Advanced Materials
- Schiff bases derived from L-Tryptophan, closely related to "3-(2-Aminoethyl)-1H-indol-7-ol; hydrochloride," have been investigated for their corrosion inhibition properties on stainless steel in acidic environments. This research highlights the potential of indole derivatives in materials science for protecting metals against corrosion (Vikneshvaran & Velmathi, 2017).
Biochemical Applications
- The process development for synthesizing key intermediates for selective adrenergic receptor agonists demonstrates the pharmaceutical chemistry application of indole derivatives, including "3-(2-Aminoethyl)-1H-indol-7-ol; hydrochloride." Such compounds are pivotal in creating drugs targeting obesity and diabetes, showcasing the role of indole derivatives in developing therapeutic agents (Harada et al., 2004).
Chemical Properties and Reactions
- Indole derivatives, including "3-(2-Aminoethyl)-1H-indol-7-ol; hydrochloride," are central to the synthesis of highly fluorescent compounds and laser dyes, demonstrating their importance in creating materials for optical applications. The synthesis and fluorescence properties of naphth[1,2,3-cd]indol-6(2H)-one derivatives underline the potential of indole compounds in developing new materials for technological applications (Arai et al., 1991).
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUBNPKLRQADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride | |
CAS RN |
640281-46-5 |
Source


|
| Record name | 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

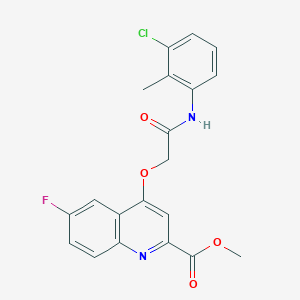
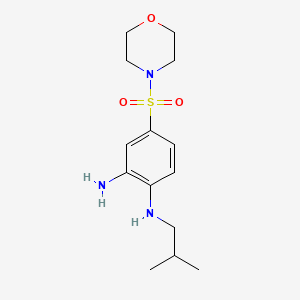
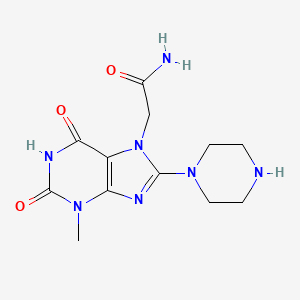
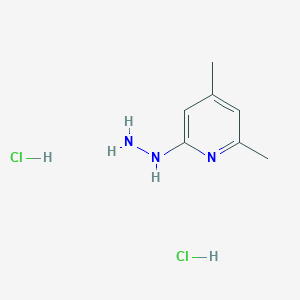
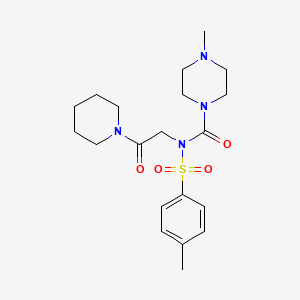
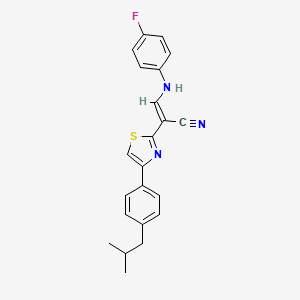
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)
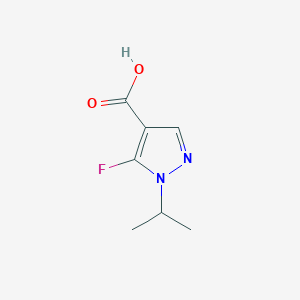
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
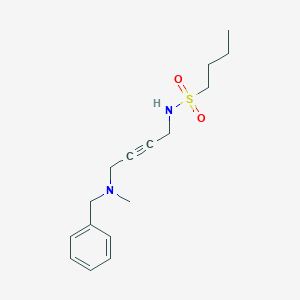
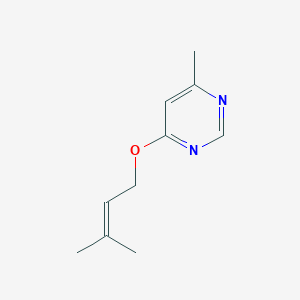
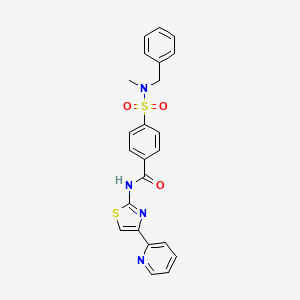
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)
